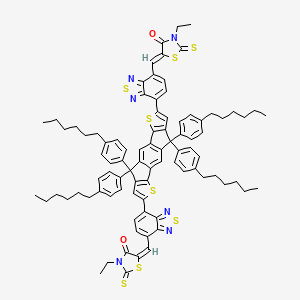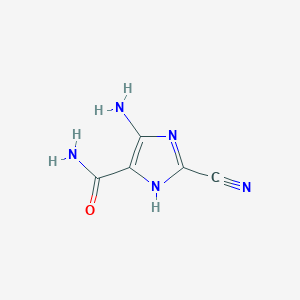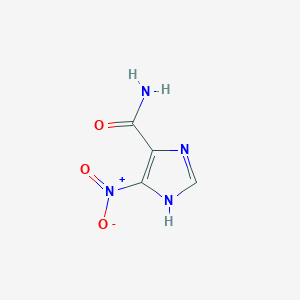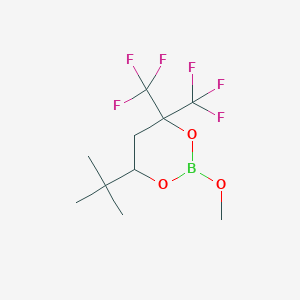
6-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a trimethylsilyl-ethoxy-methyl group at the 1st position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps. One common method starts with the bromination of 4-methoxyindazole to introduce the bromine atom at the 6th position. This is followed by the protection of the nitrogen atom at the 1st position using a trimethylsilyl-ethoxy-methyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protecting agents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed to expose the nitrogen atom for further functionalization.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while oxidation of the methoxy group can produce a hydroxy-indazole derivative.
Aplicaciones Científicas De Investigación
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound can be used in the synthesis of novel materials with unique properties for applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The trimethylsilyl-ethoxy-methyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-methoxy-1H-indazole: Lacks the trimethylsilyl-ethoxy-methyl group, which may affect its solubility and stability.
4-Methoxy-1H-indazole: Lacks both the bromine and trimethylsilyl-ethoxy-methyl groups, which can influence its biological activity and chemical reactivity.
6-Bromo-1H-indazole: Lacks the methoxy and trimethylsilyl-ethoxy-methyl groups, which can affect its binding affinity and selectivity.
Uniqueness
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The trimethylsilyl-ethoxy-methyl group enhances the compound’s solubility and stability, making it a valuable building block in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C14H21BrN2O2Si |
|---|---|
Peso molecular |
357.32 g/mol |
Nombre IUPAC |
2-[(6-bromo-4-methoxyindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H21BrN2O2Si/c1-18-14-8-11(15)7-13-12(14)9-16-17(13)10-19-5-6-20(2,3)4/h7-9H,5-6,10H2,1-4H3 |
Clave InChI |
AVVVLIKAZAPWRE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C=NN2COCC[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)


![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)


![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)


